

In-Depth Spectroscopic Data Interpretation and Methodologies for Aplithianine A

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Compound of Interest

Compound Name: **Aplithianine A**
Cat. No.: **B12380252**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the spectroscopic data for **Aplithianine A**, a novel kinase inhibitor isolated from a marine tunicate of the *Aplidium* species. The following sections detail the methodologies employed for its isolation and characterization, present its complete spectroscopic data in a structured format, and illustrate key related biological and experimental pathways.

Summary of Spectroscopic and Physical Data

Aplithianine A was isolated as a white solid.^[1] Its molecular formula was established as $C_{13}H_{13}N_7S$ through high-resolution electrospray ionization mass spectrometry (HRESIMS) in conjunction with 1H and ^{13}C NMR data.^[1]

Table 1: General Spectroscopic and Physical Properties

Property	Value	Reference
Appearance	White Solid	[1]
Molecular Formula	$C_{13}H_{13}N_7S$	[1]
HRESIMS $[M+H]^+$	m/z 300.1028 (Calcd. for $C_{13}H_{14}N_7S$, 300.1026)	[1]

Table 2: UV and IR Spectroscopic Data

Spectroscopy	Data	Reference
UV (MeOH)	λ_{max} (log ϵ) 242 (3.98), 333 (4.23) nm	
IR (neat)	ν_{max} 3093, 2974, 2919, 2849, 2828, 1685, 1573, 1452, 1415, 1359, 1330, 1288, 1253, 1209, 1183, 1129, 1027 cm^{-1}	

Table 3: ^1H NMR Spectroscopic Data for Aplithianine A (600 MHz, CD_3OD)

Position	δH (ppm), mult. (J in Hz)
2	3.32, t (5.8)
3	4.61, t (5.8)
5	7.63, s
2'	8.84, s
4'	7.91, d (1.4)
5'	7.50, d (1.4)
8'	8.28, s
N- CH_3	4.02, s

Table 4: ^{13}C NMR Spectroscopic Data for Aplithianine A (150 MHz, CD_3OD)

Position	δ C (ppm), type
2	26.2, CH ₂
3	42.8, CH ₂
5	128.7, CH
6	149.0, C
2'	155.0, CH
4'	143.5, CH
5'	121.2, CH
6'	154.0, C
8'	148.0, CH
N-CH ₃	35.1, CH ₃
Imidazole C-2	141.2, C
Imidazole C-4	127.8, C

Experimental Protocols

Isolation and Purification

Aplithianine A was isolated from the organic solvent extract of an *Aplidium* sp. marine tunicate. The isolation process employed bioassay-guided fractionation. The primary separation techniques included solid-phase extraction (SPE) followed by purification using High-Performance Liquid Chromatography (HPLC) to yield the pure compound.

Spectroscopic Analysis

The structural elucidation of **Aplithianine A** was achieved through a comprehensive analysis of its spectroscopic and spectrometric data.

- **NMR Spectroscopy:** 1D (¹H and ¹³C) and 2D (HSQC, HMBC, COSY) NMR data were acquired on a Bruker Avance III NMR spectrometer operating at 600 MHz for ¹H and 150 MHz for ¹³C, equipped with a 3 mm cryogenic probe. Initial measurements in DMSO-d₆

showed broad and weak signals, which was resolved by using methanol-d₄ (CD₃OD) as the solvent. Chemical shifts (δ) are reported in parts per million (ppm) relative to the residual solvent signals (CD₃OD: δ H 3.31, δ C 49.0).

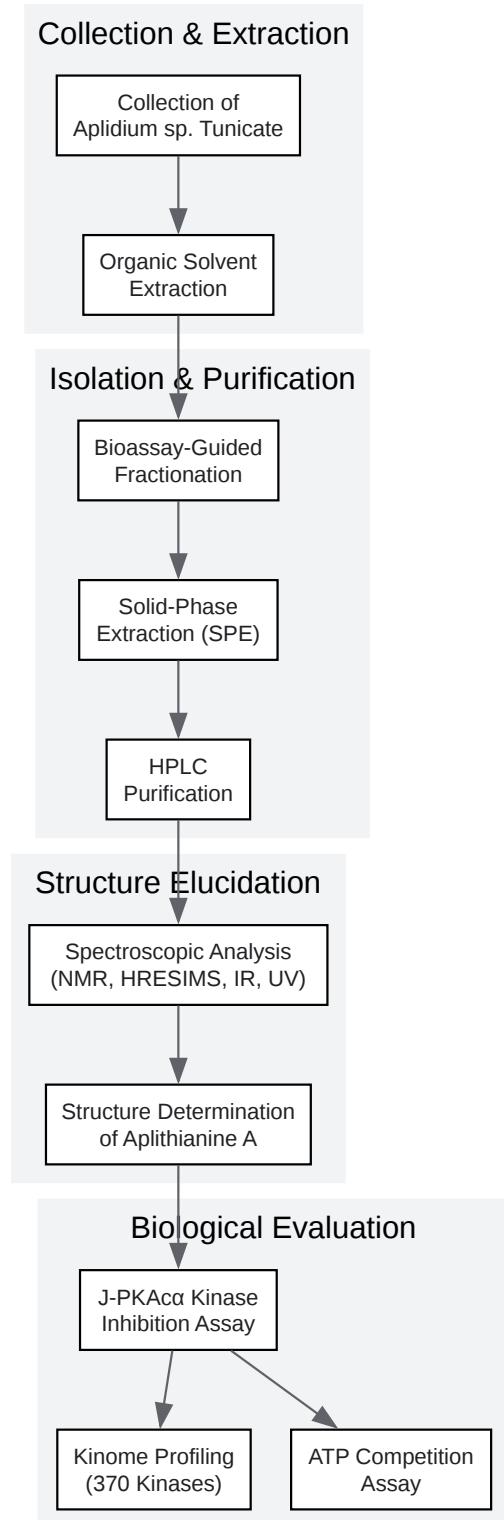
- Mass Spectrometry: High-resolution electrospray ionization mass spectrometry (HRESIMS) was performed to determine the exact mass and molecular formula of the compound.
- UV Spectroscopy: Ultraviolet-visible (UV-Vis) spectra were recorded in methanol (MeOH).
- IR Spectroscopy: Infrared (IR) spectra were obtained using a neat sample.

Visualizations: Workflows and Pathways

Experimental Workflow

The following diagram outlines the key steps in the discovery and characterization of **Aplithianine A**, from collection to final structure elucidation and initial biological screening.

Workflow for Aplithianine A Discovery and Characterization

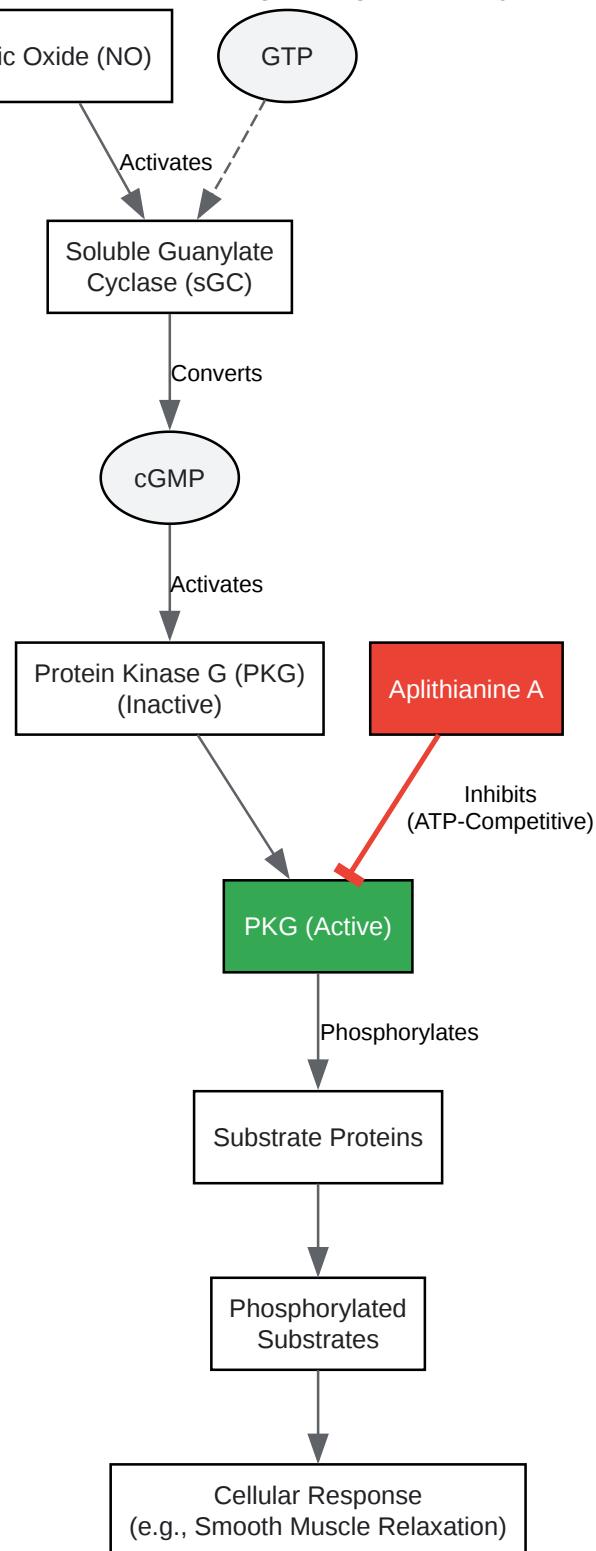
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Caption: Workflow from marine source to purified active compound.

Signaling Pathway Inhibition

Aplithianine A is an ATP-competitive inhibitor that has shown potent inhibition of several serine/threonine kinases, including Protein Kinase G (PKG). The cGMP-PKG signaling pathway is crucial in various physiological processes. The diagram below illustrates a simplified representation of this pathway and the point of inhibition by **Aplithianine A**.

Simplified cGMP-PKG Signaling Pathway Inhibition

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Caption: Inhibition of active PKG by **Aplithianine A**.

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References

- 1. pubs.acs.org [pubs.acs.org]
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